An In-depth Technical Guide to the Chemical Properties of 2,8-Dichloroquinoline-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 2,8-Dichloroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,8-dichloroquinoline-3-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues to present a detailed analysis of its synthesis, spectroscopic profile, reactivity, and potential applications. By examining the established chemistry of the quinoline core and the influence of its chloro and carboxylic acid functionalities, this guide aims to equip researchers with the foundational knowledge necessary for the effective utilization and further investigation of this compound.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The inherent biological activity of the quinoline scaffold has led to its incorporation into numerous approved drugs, including antimalarials like chloroquine, and various anticancer and antibacterial agents.[2][3] The electronic properties of the quinoline ring, coupled with the diverse substitution patterns it can accommodate, allow for the fine-tuning of its chemical and biological characteristics.
The introduction of halogen atoms and a carboxylic acid group, as in 2,8-dichloroquinoline-3-carboxylic acid, significantly modulates the reactivity and potential applications of the parent quinoline molecule. The chlorine atoms act as key reactive handles and influence the electron distribution within the ring system, while the carboxylic acid group provides a site for further derivatization and can play a crucial role in biological interactions.[4]
Synthesis and Structural Elucidation
While a specific, detailed synthesis for 2,8-dichloroquinoline-3-carboxylic acid is not prominently described in the literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous quinoline-3-carboxylic acids.
Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach
The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines, which can be further modified to yield the desired 2-chloroquinoline derivatives.[5][6][7] A proposed pathway for the synthesis of 2,8-dichloroquinoline-3-carboxylic acid is outlined below.
Caption: Proposed synthesis of 2,8-dichloroquinoline-3-carboxylic acid.
Experimental Protocol (Hypothetical):
-
Condensation: 2,3-Dichloroaniline is reacted with diethyl ethoxymethylenemalonate. This reaction typically proceeds at elevated temperatures and results in the formation of an intermediate enamine.
-
Thermal Cyclization: The intermediate is heated in a high-boiling solvent, such as Dowtherm A, to induce cyclization, yielding ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate.[8]
-
Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group to a chlorine atom, affording ethyl 2,4,8-trichloroquinoline-3-carboxylate.
-
Selective Dechlorination: A selective reduction is then carried out to remove the more reactive 4-chloro substituent, yielding ethyl 2,8-dichloroquinoline-3-carboxylate. This can often be achieved through catalytic hydrogenation under controlled conditions.
-
Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, which can be accomplished under either acidic or basic conditions, followed by acidification to yield the target molecule, 2,8-dichloroquinoline-3-carboxylic acid.
Spectroscopic Characterization
The structural confirmation of 2,8-dichloroquinoline-3-carboxylic acid would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral characteristics are detailed below.[9][10][11][12]
Table 1: Predicted Spectroscopic Data for 2,8-Dichloroquinoline-3-carboxylic acid
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton would be a broad singlet, typically above δ 10 ppm. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate around δ 165-175 ppm. Aromatic carbons will appear in the δ 120-150 ppm range. |
| IR | A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A strong C=O stretch should be observed around 1700-1730 cm⁻¹. |
| Mass Spec. | The molecular ion peak would show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of HCl and CO₂.[1][13][14] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,8-dichloroquinoline-3-carboxylic acid is dictated by the interplay of its three key functional components: the electron-deficient quinoline ring, the reactive 2-chloro substituent, and the versatile carboxylic acid group.
Nucleophilic Aromatic Substitution at the C2-Position
The chlorine atom at the 2-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction.
Caption: Generalized SNAr mechanism at the C2-position.
This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to a diverse library of 2-substituted-8-chloroquinoline-3-carboxylic acid derivatives. This is a cornerstone of the medicinal chemistry of quinolines, as modifications at this position can significantly impact biological activity.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality offers a plethora of opportunities for chemical modification. Standard transformations include:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Coupling: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine to form amides.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
These transformations are crucial for modulating the pharmacokinetic properties of the molecule, such as solubility and membrane permeability, which are critical considerations in drug development.
Potential Applications in Drug Discovery and Materials Science
The structural features of 2,8-dichloroquinoline-3-carboxylic acid make it an attractive scaffold for the development of novel therapeutic agents and functional materials.
Medicinal Chemistry
The quinoline core is a well-established pharmacophore in a variety of therapeutic areas.[8][15][16] Derivatives of 2,8-dichloroquinoline-3-carboxylic acid could be investigated for a range of biological activities, including:
-
Anticancer: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, such as kinase inhibition and DNA intercalation.[16]
-
Antibacterial: The quinolone antibiotics, which contain a related core structure, are a major class of antibacterial agents.[15]
-
Antimalarial: The quinoline scaffold is central to the activity of many antimalarial drugs.[2]
Materials Science
The rigid, planar structure of the quinoline ring system, coupled with its electronic properties, makes it a suitable building block for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the carboxylic acid group allows for the molecule to be anchored to surfaces or incorporated into larger polymer structures.
Conclusion
2,8-Dichloroquinoline-3-carboxylic acid represents a versatile and promising platform for chemical innovation. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its chemical properties can be effectively extrapolated from the rich literature on related quinoline derivatives. Its accessible synthesis, predictable spectroscopic signature, and multifaceted reactivity make it a valuable tool for researchers in both medicinal chemistry and materials science. Further investigation into the specific properties and applications of this compound is warranted and is likely to yield novel discoveries in these fields.
References
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Crystal structure of benzo[h]quinoline-3-carboxamide.
- Gould–Jacobs reaction - Wikipedia.
- Study on the Mass Spectrometry Cleavage P
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
- Gould-Jacobs Reaction. Name Reactions in Organic Synthesis.
- Gould-Jacobs reaction - wikidoc.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
- 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and...
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.
- (PDF)
- 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum - ChemicalBook.
- Mass Spectrometry: Fragment
- New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google P
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- 2,8-Dichloroquinoline 96 4470-83-1 - MilliporeSigma.
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
- (PDF)
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem.
- 2-Chloro-8-methylquinoline-3-carboxylic acid. Fluorochem..
- 2-Chloro-8-methylquinoline-3-carboxylic acid. Fluorochem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Gould-Jacobs reaction - wikidoc [wikidoc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum [chemicalbook.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
